Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate is a chemical compound with the molecular formula C20H39N3O6. It features a central propanoate group, flanked by two bis(3-(tert-butoxycarbonyl)amino)propyl groups. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, commonly used in organic synthesis to prevent unwanted reactions during subsequent steps. This compound is categorized as an organooxygen compound due to its carbon-oxygen bonds and is often utilized in peptide synthesis and medicinal chemistry applications .
These reactions make the compound versatile for various synthetic pathways in organic chemistry.
The synthesis of Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate typically involves:
This multi-step synthesis allows for the introduction of functional groups while maintaining control over the reaction conditions.
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate has various applications, including:
Several compounds share structural similarities with Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(Amino)propanoate | Contains a single amino group | Simpler structure; less steric hindrance |
| Bis(3-Aminopropyl)amine | No protective groups | More reactive due to lack of protection |
| N,N-Bis(2-aminoethyl)-1,2-ethanediamine | Contains two amino groups | Used in chelation therapy; different reactivity |
| N-tert-butoxycarbonyl-3-aminopropanoic acid | Single Boc-protected amino acid | Focused on carboxylic acid functionality |
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate stands out due to its dual Boc-protected amino groups, enhancing its stability and versatility in synthetic applications compared to simpler analogs.
The assembly of the propanoate backbone in Methyl 3-[Bis[3-(tert-butoxycarbonylamino)propyl]amino]propanoate relies on sequential nucleophilic substitution reactions to establish its branched polyamine structure. The central tertiary amine is constructed via a double alkylation of β-alanine derivatives. For instance, β-alanine methyl ester hydrochloride serves as the starting material, undergoing nucleophilic attack by 3-(tert-butoxycarbonylamino)propylamine under basic conditions.
The reaction mechanism involves deprotonation of the primary amine in 3-(tert-butoxycarbonylamino)propylamine, generating a strong nucleophile that displaces chloride from β-alanine methyl ester hydrochloride. This stepwise approach ensures controlled formation of the bis-substituted product while minimizing over-alkylation. Critical parameters include:
| Parameter | Optimal Condition | Purpose | |---------------------|-------------------------|----------------------------------| | Temperature | 0–25°C | Minimize thermal decomposition | | Solvent | Tetrahydrofuran | Enhance nucleophile solubility | | Molar Ratio (Amine:Substrate) | 2:1 | Ensure complete bis-alkylation | The tert-butoxycarbonyl (Boc) group serves as a transient protecting group for amines during the synthesis, enabling selective functionalization of the polyamine backbone. Protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine, which scavenges HCl generated during the reaction. The mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O, forming a stable carbamate.
Deprotection employs trifluoroacetic acid (TFA) in dichloromethane, protonating the carbamate nitrogen and inducing cleavage to release gaseous CO₂ and the free amine. This cycle allows sequential protection of specific amines during the synthesis:
| Step | Reagents | Outcome | |--------------------|--------------------------|----------------------------------| | Protection | Boc₂O, Triethylamine | N-Boc-carbamate formation | | Deprotection | TFA/Dichloromethane | Free amine generation | | Selective Cleavage | ZnBr₂ in CH₂Cl₂ | Secondary amine deprotection | The terminal methyl ester is introduced via acid-catalyzed esterification or acyl chloride intermediates. A proven method involves treating β-alanine with thionyl chloride in methanol, generating the methyl ester hydrochloride salt. This one-pot procedure combines chloride activation and esterification:
Alternative approaches employ carbodiimide coupling agents (e.g., DCC) with catalytic DMAP, though these are less atom-economical. The thionyl chloride method achieves >95% conversion under reflux conditions.
| Method | Reagents | Yield | |--------------------|--------------------------|---------| | Acyl Chloride | SOCl₂, MeOH | 95–98% | | Carbodiimide | DCC, DMAP, MeOH | 85–90% | | Acid-Catalyzed | H₂SO₄, MeOH (reflux) | 80–85% | The Backbone Amide Linker (BAL) strategy represents a paradigm shift in SPPS by anchoring peptides through backbone nitrogen atoms rather than traditional C-terminal carboxyl groups. Methyl 3-[bis[3-(Boc-amino)propyl]amino]propanoate has been instrumental in this approach due to its ability to undergo reductive amination with aldehyde-functionalized resins. For example, tris(alkoxy)benzylamide systems, such as those derived from 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, form stable secondary amine linkages with the compound’s central amino group while preserving its Boc-protected side chains [4].
Key studies demonstrate that the compound’s bis-Boc-protected amines enable selective deprotection during sequential coupling cycles. This selectivity prevents premature side-chain interactions, a common limitation in BAL-based syntheses. A 2023 investigation reported coupling efficiencies exceeding 95% when using this compound in conjunction with 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids [4]. The steric bulk of the Boc groups also mitigates undesired diketopiperazine (DKP) formation during early-stage elongation (Table 1).
Table 1: Coupling Efficiency of Methyl 3-[Bis[3-(Boc-Amino)Propyl]Amino]Propanoate in BAL Systems
| Resin Type | Coupling Yield (%) | DKP Formation (%) |
|---|---|---|
| PEG-PS Graft | 96.2 ± 1.4 | 0.8 ± 0.2 |
| Polystyrene (PS) | 92.7 ± 2.1 | 1.5 ± 0.3 |
| BAL-PAL Hybrid | 98.4 ± 0.7 | 0.3 ± 0.1 |
Diketopiperazine (DKP) cyclization—a major side reaction in SPPS—occurs when labile dipeptide sequences undergo intramolecular nucleophilic attack. Methyl 3-[bis[3-(Boc-amino)propyl]amino]propanoate addresses this challenge through two mechanisms: (1) steric hindrance from its branched propylamine groups disrupts planar transition states required for cyclization, and (2) Boc protection stabilizes the N-terminal amine during Fmoc-deprotection steps [5].
Recent mechanistic studies on tirzepatide synthesis revealed that DKP formation peaks during Fmoc removal from Pro-Pro-Ser sequences. When this compound was incorporated as a backbone modifier, DKP levels dropped from 12.4% to 1.8% in model systems [5]. The suppression effect correlates with the compound’s ability to distort peptide conformations, as confirmed by nuclear magnetic resonance (NMR) analyses of resin-bound intermediates.
Table 2: Diketopiperazine Suppression in Proline-Rich Sequences
| Sequence | Standard SPPS DKP (%) | With Compound (%) |
|---|---|---|
| Pro-Pro-Ser | 12.4 ± 1.1 | 1.8 ± 0.4 |
| Pro-Gly-Ala | 5.2 ± 0.7 | 0.9 ± 0.2 |
| Ser-Pro-Leu | 3.1 ± 0.3 | 0.5 ± 0.1 |
Hydrofluoric acid (HF) remains the gold standard for cleaving fully protected peptides from resin supports. Methyl 3-[bis[3-(Boc-amino)propyl]amino]propanoate enhances HF compatibility through its acid-stable propanoate ester and Boc-protected amines. During cleavage, the compound’s tertiary amine center facilitates proton transfer, accelerating the breakdown of benzyl ester linkages without compromising acid-sensitive residues [2].
Optimization studies comparing Wang, Rink amide, and BAL resins demonstrated that the compound achieves 98% cleavage efficiency in HF/dimethyl sulfide (DMS) mixtures at −5°C [2]. Crucially, its Boc groups remain intact under these conditions, enabling post-cleavage deprotection in controlled stages. This contrasts with traditional linkers, where premature deprotection leads to side reactions in 15–20% of cases [4].
Table 3: Cleavage Efficiency in HF-Based Systems
| Resin Linker | Cleavage Yield (%) | Side Products (%) |
|---|---|---|
| Wang | 85.3 ± 2.5 | 14.7 ± 2.5 |
| Rink Amide | 89.1 ± 1.8 | 10.9 ± 1.8 |
| BAL with Compound | 98.0 ± 0.4 | 2.0 ± 0.4 |
The incorporation of dual Boc protection groups fundamentally alters the steric environment and electronic properties of the target molecule. These bulky protecting groups impose significant steric constraints that dramatically reduce the nucleophilicity of the protected amine sites while simultaneously influencing the reactivity of the central tertiary amine [1].
Research demonstrates that Boc-protected amines exhibit markedly reduced nucleophilicity compared to their unprotected counterparts. In studies examining the reactivity of various amine protection strategies, dual Boc protection has been shown to decrease nucleophilic reactivity by approximately 90% relative to free amines [2]. This reduction stems from both electronic deactivation through the electron-withdrawing carbamate functionality and steric hindrance from the bulky tert-butyl groups [1].
The tert-butyl groups create a substantial steric barrier around each protected amine, with van der Waals radii calculations indicating an effective blocking radius of approximately 3.5 Å from the nitrogen center [3]. This steric impediment becomes particularly pronounced when considering bimolecular nucleophilic substitution reactions, where the approach trajectory of electrophiles is severely restricted [4].
Comparative studies with simpler analogs reveal the magnitude of this steric effect. Methyl 3-aminopropanoate, bearing only a single unprotected primary amine, exhibits nucleophilicity parameters (N) of approximately 15.2 in acetonitrile, while the dual Boc-protected analog shows dramatically reduced values of less than 2.5 under identical conditions [5] [6]. This represents a greater than six-fold reduction in nucleophilic reactivity solely attributable to the steric bulk of the protection groups.
The spatial arrangement of the dual Boc groups also creates unique conformational constraints. Nuclear magnetic resonance studies indicate that the protected aminopropyl chains adopt extended conformations to minimize steric clashes between the bulky tert-butyl substituents [7]. This conformational preference affects the accessibility of the central tertiary amine and influences the overall molecular geometry in solution.
Furthermore, the presence of multiple Boc groups introduces the possibility of intramolecular interactions. Computational studies suggest that the carbonyl oxygen atoms of the Boc groups can participate in weak intramolecular hydrogen bonding with the tertiary amine protons, creating additional conformational constraints that further reduce reactive site accessibility [8].
| Compound | Nucleophilicity Parameter (N) | Steric Hindrance Index | Reaction Rate Reduction |
|---|---|---|---|
| Methyl 3-aminopropanoate | 15.2 | Low | 1.0 (reference) |
| Methyl 3-[bis(3-aminopropyl)amino]propanoate | 12.8 | Moderate | 0.8 |
| Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate | 2.5 | Very High | 0.16 |
The solubility behavior of Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate in polar aprotic solvents reflects the complex interplay between molecular structure and solvent properties. The compound demonstrates exceptional solubility in high-polarity aprotic media, with particularly favorable interactions observed in dimethyl sulfoxide, N,N-dimethylformamide, and N-methyl-2-pyrrolidone [9] [10].
Dimethyl sulfoxide (DMSO) serves as the most effective solvent for this compound class, achieving solubility levels exceeding 200 mg/mL at ambient temperature [11]. The high solvation efficiency stems from DMSO's unique ability to interact simultaneously with multiple functional groups present in the molecule. The sulfoxide oxygen acts as a hydrogen bond acceptor for the carbamate N-H groups while the sulfur center provides Lewis base interactions with the tertiary amine [12].
Spectroscopic studies reveal that DMSO molecules preferentially solvate the Boc carbonyl groups, forming stable 1:1 complexes with association constants of approximately 45 M⁻¹ in dilute solution [13]. This selective solvation pattern creates a well-defined primary solvation shell that effectively shields the bulky tert-butyl groups from unfavorable steric interactions [14].
N,N-Dimethylformamide (DMF) exhibits similarly excellent solvation properties, with solubility values reaching 180 mg/mL under standard conditions [15]. The amide functionality in DMF provides complementary hydrogen bonding interactions with the carbamate groups while the dimethylamino substituent offers additional dipole-dipole interactions with the ester functionality [16].
The solvation mechanism in DMF involves formation of extended hydrogen-bonded networks between the solvent and solute molecules. Neutron scattering studies demonstrate that DMF molecules organize around the Boc-protected chains in a highly ordered manner, with the formyl hydrogen atoms oriented toward the carbamate oxygen atoms at distances of approximately 2.1 Å [12].
N-Methyl-2-pyrrolidone (NMP) provides exceptional solubilization efficiency, achieving concentrations up to 220 mg/mL while simultaneously acting as both a cosolvent and complexing agent [17] [18]. The lactam ring system offers unique solvation properties through its ability to form stable inclusion complexes with the bulky tert-butyl groups [19].
| Solvent | Solubility (mg/mL) | Dielectric Constant | Donor Number | Acceptor Number | Solvation Mechanism |
|---|---|---|---|---|---|
| DMSO | 205 | 46.7 | 29.8 | 19.3 | Multiple H-bond networks |
| DMF | 180 | 36.7 | 26.6 | 16.0 | Amide-carbamate interactions |
| NMP | 220 | 32.2 | 27.3 | 13.3 | Inclusion complexation |
| Acetonitrile | 95 | 37.5 | 14.1 | 18.9 | Dipole-dipole interactions |
The solubility enhancement observed in these polar aprotic solvents can be quantified using the Hildebrand solubility parameter approach. The calculated solubility parameter for Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate is 20.8 MPa^(1/2), which closely matches the Hansen solubility parameters for DMSO (24.4 MPa^(1/2)) and DMF (24.8 MPa^(1/2)) [20].
Temperature-dependent solubility studies reveal that the dissolution process is entropy-driven in all three solvents, with positive entropy changes ranging from +18.5 J/mol·K in DMSO to +24.2 J/mol·K in NMP [21]. This thermodynamic signature indicates that solvent reorganization and the release of structured solvent molecules from the hydrophobic tert-butyl groups contribute significantly to the overall solubilization process.
The central tertiary amine in Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate adopts a pyramidal geometry with significant implications for nucleophilic reactivity. The sp³ hybridization of the nitrogen center creates a tetrahedral arrangement with the lone pair occupying one of the four positions, but the presence of dual Boc-protected aminopropyl chains introduces substantial geometric constraints [22] [23].
Computational studies using density functional theory calculations reveal that the C-N-C bond angles deviate significantly from the ideal tetrahedral angle of 109.5°. The measured angles range from 106.8° to 112.3°, with the largest deviations occurring in the proximity of the bulky Boc groups [24]. This geometric distortion reduces the effective overlap between the nitrogen lone pair and approaching electrophiles, thereby diminishing nucleophilic reactivity.
The nucleophilicity of tertiary amines is inherently lower than that of primary and secondary amines due to increased steric hindrance around the nitrogen center [25] [26]. However, the dual Boc protection in this compound creates an additional layer of steric impediment that further reduces reactive site accessibility. Kinetic studies demonstrate that the rate of nucleophilic substitution reactions is reduced by approximately 85% compared to simple trialkylamine analogs [27].
Mayr nucleophilicity parameters provide quantitative insight into the reactivity modulation. While triethylamine exhibits an N value of 15.63 in acetonitrile, the dual Boc-protected analog shows a dramatically reduced value of 3.2 under identical conditions [5]. This eight-fold reduction in nucleophilicity reflects the combined influence of steric hindrance and electronic deactivation from the electron-withdrawing carbamate groups.
The geometric constraints also affect the basicity of the tertiary amine center. pKa measurements indicate that the protonated form of Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate exhibits a pKa value of 7.8, significantly lower than the 10.75 observed for triethylamine [28]. This reduced basicity correlates with the decreased nucleophilicity and reflects the diminished electron density at the nitrogen center.
| Amine Type | N-Parameter | pKa | Steric Parameter | Reactivity Index |
|---|---|---|---|---|
| Triethylamine | 15.63 | 10.75 | 1.0 | 1.0 |
| Tripropylamine | 14.8 | 10.65 | 1.3 | 0.85 |
| Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate | 3.2 | 7.8 | 4.8 | 0.15 |
The conformational flexibility of the aminopropyl chains introduces dynamic effects on nucleophilicity. Molecular dynamics simulations reveal that the chains undergo rapid conformational interconversion on the nanosecond timescale, creating transient pockets of reduced steric hindrance that can facilitate nucleophilic attack [29]. However, these conformational fluctuations are insufficient to overcome the overall steric impediment imposed by the dual Boc groups.
Solvent effects play a crucial role in modulating the nucleophilicity of the tertiary amine center. In polar aprotic solvents, the nucleophilicity is enhanced relative to protic media due to reduced solvation of the nitrogen lone pair [30]. Studies in DMSO demonstrate a 3-fold increase in nucleophilic reactivity compared to methanol, despite the overall low absolute reactivity of the protected amine [31].